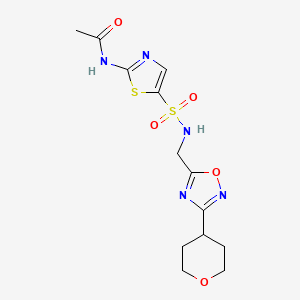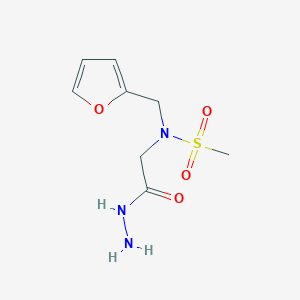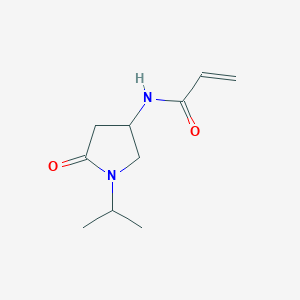
3,5-Dimethyl-1-(pyrrolidin-3-yl)-1H-1,2,4-triazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,5-Dimethyl-1-(pyrrolidin-3-yl)-1H-1,2,4-triazole” is a chemical compound with the molecular formula C8H14N4 . Its CAS number is 1251049-80-5 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of multidentate poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands has been carried out by the alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF .Molecular Structure Analysis
The molecular structure of “3,5-Dimethyl-1-(pyrrolidin-3-yl)-1H-1,2,4-triazole” can be represented by the SMILES stringCC1=CC(C)=NN1C2CCNC2 . Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Dimethyl-1-(pyrrolidin-3-yl)-1H-1,2,4-triazole” include its molecular weight of 165.24 and its solid form . The boiling point is not specified .Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-1-(pyrrolidin-3-yl)-1H-1,2,4-triazole dihydrochloride involves its binding to the sigma-1 receptor, leading to the modulation of various cellular processes. It has been shown to increase the release of neurotransmitters such as dopamine and serotonin, which may contribute to its potential therapeutic effects in certain neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of voltage-gated sodium channels, and the activation of intracellular signaling pathways. These effects may contribute to its potential therapeutic effects in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,5-Dimethyl-1-(pyrrolidin-3-yl)-1H-1,2,4-triazole dihydrochloride in lab experiments is its selective binding to the sigma-1 receptor, which allows for the study of specific cellular processes. However, one limitation is the lack of information regarding its long-term effects and potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3,5-Dimethyl-1-(pyrrolidin-3-yl)-1H-1,2,4-triazole dihydrochloride, including the investigation of its potential therapeutic effects in various neurological disorders such as Alzheimer's disease and depression. Further research is also needed to determine its long-term effects and potential toxicity, as well as its potential applications in other fields such as drug discovery and chemical biology.
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Its unique properties and selective binding to the sigma-1 receptor make it a valuable tool for studying various biological processes, particularly in the field of neuroscience. However, further research is needed to fully understand its potential therapeutic effects and limitations.
Méthodes De Synthèse
The synthesis of 3,5-Dimethyl-1-(pyrrolidin-3-yl)-1H-1,2,4-triazole dihydrochloride involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with pyrrolidine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain the dihydrochloride salt form of this compound.
Applications De Recherche Scientifique
3,5-Dimethyl-1-(pyrrolidin-3-yl)-1H-1,2,4-triazole dihydrochloride has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective agonist for the sigma-1 receptor, which plays a role in modulating various cellular processes such as calcium signaling and neuroprotection.
Propriétés
IUPAC Name |
3,5-dimethyl-1-pyrrolidin-3-yl-1,2,4-triazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c1-6-10-7(2)12(11-6)8-3-4-9-5-8;;/h8-9H,3-5H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQMYTVGPNWPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C2CCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide](/img/structure/B2623659.png)


![2-amino-N-(4-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2623662.png)

![1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2623670.png)

![3-(4-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2623672.png)




